N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
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Overview
Description
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiadiazole ring and the fluorobenzyl group in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization with hydrazine hydrate.
Introduction of the Fluorobenzyl Group: The thiadiazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate to form the 5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole derivative.
Amidation Reaction: Finally, the 5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole is reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiadiazole derivatives.
Substitution: Nitro, halogen, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The thiadiazole ring and the fluorobenzyl group are crucial for binding to these targets, disrupting normal cellular processes and leading to the desired biological effects. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic pathways.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-((3-fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole
- 5-(4-chlorobenzylthio)-1,3,4-thiadiazole-2-amine
Uniqueness: N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is unique due to the specific combination of the 3-fluorobenzyl and 3-methylbenzamide groups, which confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
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Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11-4-2-6-13(8-11)15(22)19-16-20-21-17(24-16)23-10-12-5-3-7-14(18)9-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDDHCGETADYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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